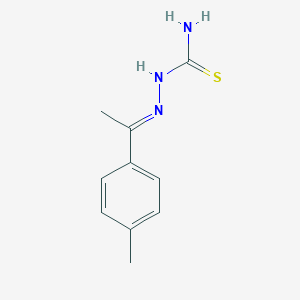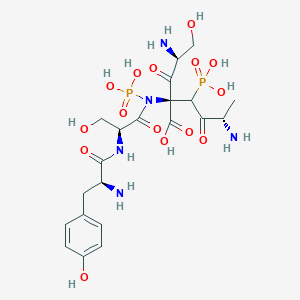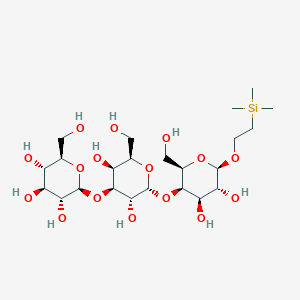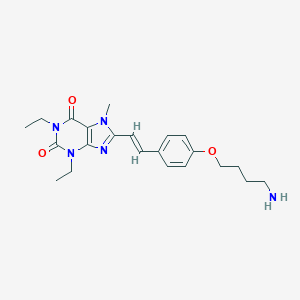
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine, commonly known as ABT-702, is a potent and selective adenosine kinase inhibitor that has gained attention in scientific research due to its potential therapeutic applications. Adenosine kinase is an enzyme that plays a crucial role in regulating the levels of adenosine in the brain, which is involved in various physiological processes such as sleep, pain, and inflammation. ABT-702 has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of ABT-702 involves the inhibition of adenosine kinase, which is responsible for the breakdown of adenosine in the brain. By inhibiting adenosine kinase, ABT-702 increases the levels of adenosine in the brain, which has various physiological effects. Adenosine is known to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it an attractive target for the treatment of neurological disorders.
Biochemical and physiological effects:
ABT-702 has been shown to have various biochemical and physiological effects in preclinical models. As mentioned earlier, ABT-702 increases the levels of adenosine in the brain, which has anti-inflammatory, analgesic, and anticonvulsant effects. ABT-702 has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, ABT-702 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABT-702 for lab experiments is its selectivity for adenosine kinase. ABT-702 has been shown to have minimal off-target effects, which makes it an attractive tool for studying the role of adenosine in various physiological processes. However, one limitation of ABT-702 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of ABT-702 in humans are not well understood, which makes it difficult to extrapolate preclinical results to clinical trials.
Zukünftige Richtungen
There are several future directions for research on ABT-702. One area of interest is its potential as a treatment for neuropathic pain. Adenosine has been shown to have analgesic effects, and ABT-702 has been shown to increase the levels of adenosine in the brain. Another area of interest is its potential as a treatment for traumatic brain injury. ABT-702 has been shown to reduce neuroinflammation in animal models of traumatic brain injury, which could have implications for human patients. Additionally, the pharmacokinetics of ABT-702 in humans need to be further studied to determine its potential as a clinical drug candidate.
Synthesemethoden
The synthesis of ABT-702 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 4-aminobutanol to form 4-(4-aminobutoxy)benzaldehyde. This intermediate is then reacted with 8-bromo-1,3-dimethylxanthine to form the desired product, ABT-702. The synthesis of ABT-702 has been reported in several scientific publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
ABT-702 has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the main areas of research has been its role in the treatment of epilepsy. ABT-702 has been shown to increase the levels of adenosine in the brain, which has anticonvulsant effects. In animal models of epilepsy, ABT-702 has been shown to reduce the frequency and severity of seizures. ABT-702 has also been investigated as a potential treatment for Parkinson's disease, where it has been shown to improve motor function and reduce neuroinflammation.
Eigenschaften
CAS-Nummer |
155272-09-6 |
|---|---|
Produktname |
(E)-8-(4-(4-Aminobutoxy)styryl)-1,3-diethyl-7-methylxanthine |
Molekularformel |
C22H29N5O3 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
8-[(E)-2-[4-(4-aminobutoxy)phenyl]ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H29N5O3/c1-4-26-20-19(21(28)27(5-2)22(26)29)25(3)18(24-20)13-10-16-8-11-17(12-9-16)30-15-7-6-14-23/h8-13H,4-7,14-15,23H2,1-3H3/b13-10+ |
InChI-Schlüssel |
RYAFOCGNXMGNMS-JLHYYAGUSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCCCN)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCCCCN)C |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(4-(4-aminobutoxy)phenyl)ethenyl )-1,3-diethyl-7-methyl-,(E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)

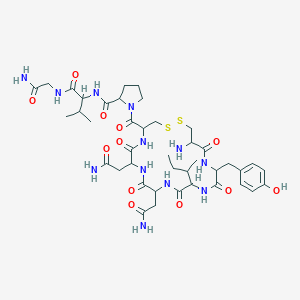
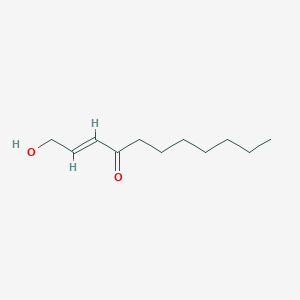
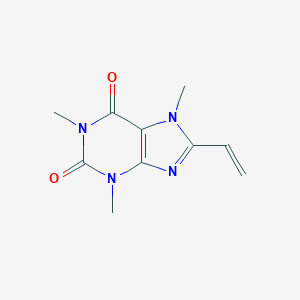
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

